molecular formula C26H28ClN3O2 B10869159 11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10869159
M. Wt: 450.0 g/mol
InChI Key: SQDBBVURPPOYFW-UHFFFAOYSA-N
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Description

11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms, making it a candidate for pharmacological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors, often through condensation reactions.

    Introduction of the 4-Chlorophenyl Group: This can be achieved via electrophilic aromatic substitution or coupling reactions.

    Attachment of the Cyclohexyl Group: This step might involve nucleophilic substitution or addition reactions.

    Formation of the Carboxamide Group: This is typically done through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzo[b,e][1,4]diazepine core can bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
  • 11-(4-chlorophenyl)-N-cyclohexyl-3-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Uniqueness

The uniqueness of 11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide lies in its specific substitution pattern and the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H28ClN3O2

Molecular Weight

450.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-cyclohexyl-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C26H28ClN3O2/c27-18-15-13-17(14-16-18)25-24-21(10-6-12-23(24)31)29-20-9-4-5-11-22(20)30(25)26(32)28-19-7-2-1-3-8-19/h4-5,9,11,13-16,19,25,29H,1-3,6-8,10,12H2,(H,28,32)

InChI Key

SQDBBVURPPOYFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=C(C=C5)Cl

Origin of Product

United States

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